![molecular formula C15H15N3O3 B14413301 Phenol, 5-(dimethylamino)-2-[[(4-nitrophenyl)imino]methyl]- CAS No. 82222-34-2](/img/structure/B14413301.png)
Phenol, 5-(dimethylamino)-2-[[(4-nitrophenyl)imino]methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 5-(dimethylamino)-2-[[(4-nitrophenyl)imino]methyl]- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a phenol group, a dimethylamino group, and a nitrophenyl imino group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 5-(dimethylamino)-2-[[(4-nitrophenyl)imino]methyl]- typically involves multi-step organic reactions. One common method includes the condensation reaction between 5-(dimethylamino)phenol and 4-nitrobenzaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the formation of the imine bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
化学反応の分析
Types of Reactions: Phenol, 5-(dimethylamino)-2-[[(4-nitrophenyl)imino]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the phenol ring, especially in the presence of activating groups like the dimethylamino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products:
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Halogenated phenols.
科学的研究の応用
Phenol, 5-(dimethylamino)-2-[[(4-nitrophenyl)imino]methyl]- is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of Phenol, 5-(dimethylamino)-2-[[(4-nitrophenyl)imino]methyl]- involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with biological molecules, affecting their function. It may also undergo redox reactions within biological systems, leading to the generation of reactive oxygen species that can induce cellular damage or apoptosis.
類似化合物との比較
- Phenol, 4-(dimethylamino)-2-[[(4-nitrophenyl)imino]methyl]-
- Phenol, 5-(methylamino)-2-[[(4-nitrophenyl)imino]methyl]-
Comparison: Phenol, 5-(dimethylamino)-2-[[(4-nitrophenyl)imino]methyl]- is unique due to the presence of both dimethylamino and nitrophenyl imino groups, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity, making it a valuable compound for specific applications in research and industry.
特性
CAS番号 |
82222-34-2 |
|---|---|
分子式 |
C15H15N3O3 |
分子量 |
285.30 g/mol |
IUPAC名 |
5-(dimethylamino)-2-[(4-nitrophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C15H15N3O3/c1-17(2)14-6-3-11(15(19)9-14)10-16-12-4-7-13(8-5-12)18(20)21/h3-10,19H,1-2H3 |
InChIキー |
HESRPAIRQJNDQS-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC(=C(C=C1)C=NC2=CC=C(C=C2)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


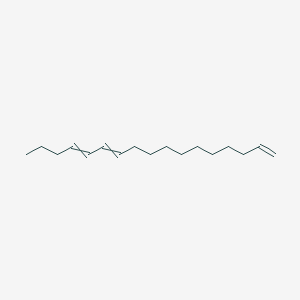
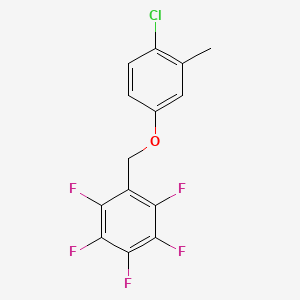

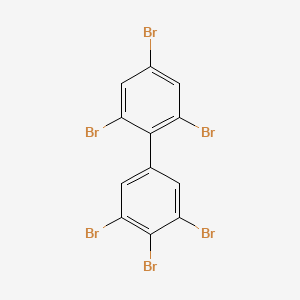
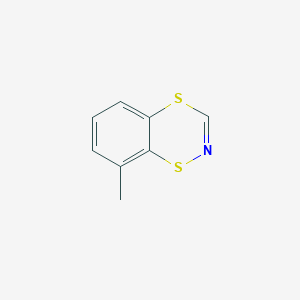
![8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14413243.png)
![7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.5]dec-6-ene](/img/structure/B14413258.png)
![(E)-1-(4-Methylphenyl)-2-{3-[(Z)-(4-methylphenyl)-ONN-azoxy]phenyl}diazene](/img/structure/B14413264.png)
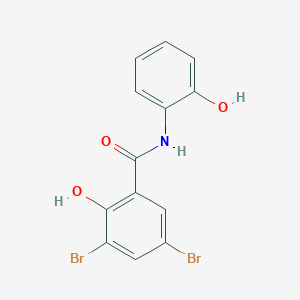
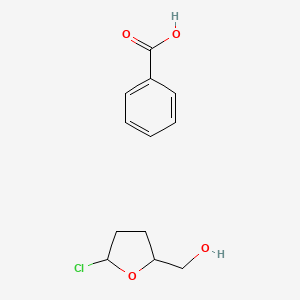

![tert-Butyl [(4S)-2-oxo-1,3-oxazolidin-4-yl]carbamate](/img/structure/B14413289.png)
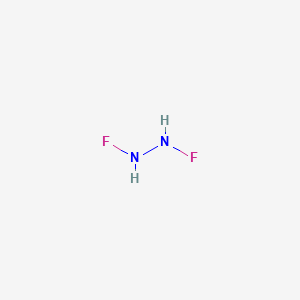
silane](/img/structure/B14413299.png)
